molecular formula C25H37NO6 B152864 Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate CAS No. 268557-49-9

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate

Cat. No. B152864
M. Wt: 447.6 g/mol
InChI Key: FXWGCWKFKYSSLD-UHFFFAOYSA-N
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Description

The compound "Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate" is a chemical entity that appears to be related to various research areas, including pharmacology and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into structurally related compounds and their synthesis, properties, and applications.

Synthesis Analysis

Paper discusses the synthesis of a series of diethyl α-acetamido, α-alkylmalonates, which are structurally related to the compound . These compounds were synthesized starting with diethyl malonate and achieved overall yields ranging from 49-90%. The synthesis involved three steps and the structures were confirmed by spectral data and X-ray crystallography for two of the compounds. Similarly, paper describes the synthesis of a key intermediate structurally similar to the compound of interest, which is used in the production of the immunomodulatory agent FTY720 (fingolimod). This synthesis was achieved via Michael addition, which is a common method for constructing carbon-carbon bonds in organic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in paper , where the X-ray crystal structure of the chiral monoethyl ester of α-acetamidomalonic acid was studied. This provides a precedent for the type of structural analysis that could be applied to "Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate" to determine its stereochemistry and conformation.

Chemical Reactions Analysis

Paper explores the reactivity of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate with anionoid reagents, which is relevant to understanding the chemical reactions that the compound might undergo. The bromine atom in the molecule was found to be reactive, allowing for the synthesis of various substituted azulene derivatives through nucleophilic substitution reactions. This indicates that the compound of interest may also participate in similar substitution reactions due to the presence of a reactive bromine atom.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of "Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate," they do provide information on related compounds. For instance, paper examines the anticonvulsant properties of 2,2-diethyl 1,3-propanediol, suggesting that the compound of interest may also exhibit biological activity. The physical properties such as solubility, melting point, and boiling point can be inferred from similar compounds discussed in the papers.

Scientific Research Applications

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate is a complex chemical compound with potential applications in various fields of scientific research. This document reviews current knowledge on its applications, specifically excluding any information related to drug use, dosages, or side effects.

Potential Therapeutic Applications

One significant area of research involves the exploration of derivatives similar to Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate for therapeutic uses, particularly in cancer therapy. Compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) have been shown to exhibit potent immunosuppressive and antitumor efficacy in various cancer models. This suggests a potential pathway for the development of new cancer therapies using structurally similar compounds (Zhang et al., 2013).

Industrial and Environmental Applications

Research into the biotechnological production of chemicals from biomass has highlighted compounds with structural similarities to Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate. These studies underscore the compound's potential as a building block for the synthesis of biodegradable polymers and other green chemistry applications. The efficient microbial production of diols, such as 1,3-propanediol, from renewable sources, points towards a sustainable pathway for producing materials that are environmentally friendly (Gao, Ma, & Xu, 2011).

Chemical Synthesis and Polymer Research

The chemical structure of Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate suggests its utility in the synthesis of complex molecules and polymers. The exploration of aryloxy complexes and cyclometallated aryloxy alkylidene complexes of tungsten (VI) in olefin metathesis has demonstrated the potential of using such compounds in creating novel polymeric materials with specific properties. This area of research could lead to innovative materials for a variety of industrial applications (Lefebvre et al., 1995).

Safety And Hazards

This compound is classified under GHS08 (health hazard) with a signal word of "Danger" . Hazard statements include H360 (may damage fertility or the unborn child), H362 (may cause harm to breast-fed children), H373 (may cause damage to organs through prolonged or repeated exposure), and H351 (suspected of causing cancer) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

As this compound is an impurity found in fingolimod , future research may focus on methods to reduce or eliminate this impurity during the synthesis of fingolimod. Additionally, further studies could explore the potential effects of this impurity on the efficacy and safety of fingolimod.

properties

IUPAC Name

diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-13-20-14-16-21(17-15-20)22(28)18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h14-17H,5-13,18H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWGCWKFKYSSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate

CAS RN

268557-49-9
Record name Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl] propanedioate
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